molecular formula C16H15F3O B1672879 Flumecinol CAS No. 56430-99-0

Flumecinol

Cat. No. B1672879
CAS RN: 56430-99-0
M. Wt: 280.28 g/mol
InChI Key: DVASNQYQOZHAJN-UHFFFAOYSA-N
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Description

Flumecinol is a benzhydrol derivative and a hepatic microsomal drug-metabolizing enzyme inducer . It was in clinical development for the treatment of pruritus associated with primary biliary cirrhosis .


Molecular Structure Analysis

Flumecinol has a molecular formula of C16H15F3O . Its IUPAC name is 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol . The molecular weight of Flumecinol is 280.28 g/mol .


Physical And Chemical Properties Analysis

Flumecinol has a molecular weight of 280.28 g/mol . Other specific physical and chemical properties of Flumecinol are not available from the search results.

Scientific Research Applications

Drug Metabolizing Enzymes and Cancer Risk

Research into drug metabolizing enzymes (DMEs) underscores the importance of genetic polymorphism in modifying the risk of cancers, such as bile duct cancer or cholangiocarcinoma. Polymorphisms in genes encoding DMEs can influence the body's response to carcinogenic agents, potentially modifying cancer risk. This area of research is crucial for understanding how variations in drug metabolism could impact the efficacy and safety of therapeutic agents, including those like Flumecinol, if applied in cancer treatment or prevention (V. Kukongviriyapan, 2012).

Tumor Microenvironment and Cancer Therapy

Studies on the tumor microenvironment (TME) highlight the complex interactions between cancer cells and their surrounding stroma, immune cells, and vasculature. Understanding these interactions is crucial for developing targeted therapies and drug delivery systems that can navigate the unique physiological barriers presented by the TME. This research is relevant to the development of therapeutic strategies that could potentially involve Flumecinol or related compounds, focusing on enhancing drug delivery or targeting specific pathways within the TME (B. Cacho-Díaz et al., 2020).

Fluorinated Compounds in Cancer Chemotherapy

Fluorinated compounds, such as 5-fluorouracil (5-FU), have established roles in cancer chemotherapy, highlighting the potential for fluorinated drugs in therapeutic applications. Research into these compounds focuses on their mechanisms of action, metabolic fate, and the development of drug delivery systems to enhance their bioavailability and therapeutic efficacy. Insights from this research could inform the development and application of Flumecinol in similar contexts, particularly if it shares chemical or pharmacological properties with fluorinated chemotherapeutic agents (C. Heidelberger & F. Ansfield, 1963).

Innovative Drug Delivery Systems

The development of innovative drug delivery systems, including microemulsions and nanocarriers, is a critical area of research for enhancing the bioavailability and efficacy of topical and systemic therapeutics. These delivery systems can improve drug penetration, target specific cellular or tissue sites, and reduce adverse effects. This research area is relevant for exploring the potential applications of Flumecinol, particularly if its therapeutic utility could be enhanced through advanced delivery technologies (Beatriz Ewert de Oliveira et al., 2020).

properties

IUPAC Name

1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASNQYQOZHAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866560
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumecinol

CAS RN

56430-99-0, 107317-30-6, 107317-31-7
Record name α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol
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Record name Flumecinol [INN]
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Record name Flumecinol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
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Record name Flumecinol
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Record name FLUMECINOL
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Record name FLUMECINOL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 37.5 g. of propiophenone in 200 ml. of dry ether is added dropwise to a -10° C. Grignard solution prepared from 13.6 g. of magnesium turnings and 126 g. of 3-trifluoromethyl-bromobenzene in 182 ml. of dry ether. The reaction mixture is stirred at 0° C. for 30 minutes, thereafter refluxed for 1 hour. The mixture is cooled to 0° C., and the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution. The etheral phase is separated, washed until neutral, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residual oil is subjected to fractional distillation in vacuo. This way 57.3 g. of 3-trifluoromethyl-α-ethyl-benzhydrol are obtained; b.p.: 106°-108° C./0.03 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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